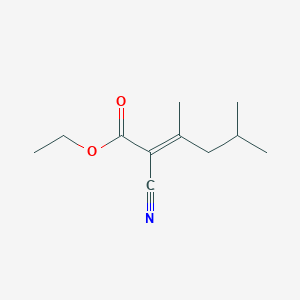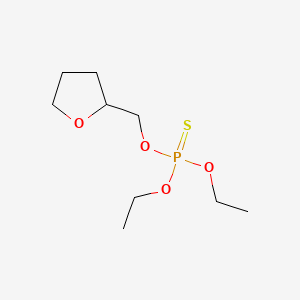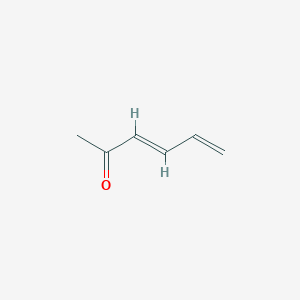
3,5-Hexadien-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hexadienal, also known as sorbaldehyde, is an organic compound with the molecular formula C6H8O. It is a colorless liquid with a distinct odor and is primarily used in the synthesis of various organic compounds. The structure of 2-Hexadienal consists of a six-carbon chain with two double bonds and an aldehyde group at the terminal position .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Hexadienal can be synthesized through several methods. One common method involves the condensation of crotonaldehyde with acetaldehyde in the presence of pyridine at temperatures ranging from 85 to 90°C . Another method includes the use of N-(benzoyl)-L-proline in N,N-dimethylacetamide at 125°C for three hours .
Industrial Production Methods: Industrial production of 2-Hexadienal often involves the controlled oxidation of hexadiene or the aldol condensation of smaller aldehydes. The reaction conditions are optimized to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hexadienal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexadienoic acid.
Reduction: Reduction of 2-Hexadienal yields hexadienol.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the aldehyde group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products:
Oxidation: Hexadienoic acid.
Reduction: Hexadienol.
Substitution: Various substituted hexadienals depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hexadienal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of chiral cycloadducts and other complex organic molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-Hexadienal involves its reactivity due to the presence of conjugated double bonds and an aldehyde group. These functional groups allow it to participate in various chemical reactions, including nucleophilic addition and oxidation-reduction processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
Hexanal: A six-carbon aldehyde with no double bonds.
2-Hexenal: A six-carbon aldehyde with one double bond.
Hexadienal (other isomers): Other isomers of hexadienal with different positions of double bonds.
Comparison: 2-Hexadienal is unique due to its conjugated double bonds, which impart distinct chemical reactivity compared to hexanal and 2-hexenal. This makes it particularly useful in the synthesis of complex organic molecules and in applications requiring specific reactivity patterns .
Eigenschaften
CAS-Nummer |
2957-06-4 |
|---|---|
Molekularformel |
C6H8O |
Molekulargewicht |
96.13 g/mol |
IUPAC-Name |
(3E)-hexa-3,5-dien-2-one |
InChI |
InChI=1S/C6H8O/c1-3-4-5-6(2)7/h3-5H,1H2,2H3/b5-4+ |
InChI-Schlüssel |
DACOGBAZMZEGQL-SNAWJCMRSA-N |
Isomerische SMILES |
CC(=O)/C=C/C=C |
Kanonische SMILES |
CC(=O)C=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


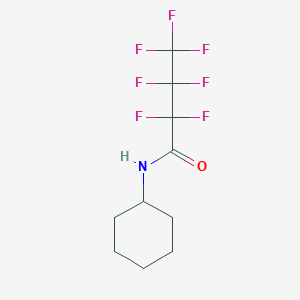
![3-[4-(4-methylphenyl)-1-oxophthalazin-2(1H)-yl]propanamide](/img/structure/B14158876.png)

![N-(4-fluorophenyl)-1,3,4,5-tetrahydropyrido[4,3-b]indole-2-carbothioamide](/img/structure/B14158889.png)
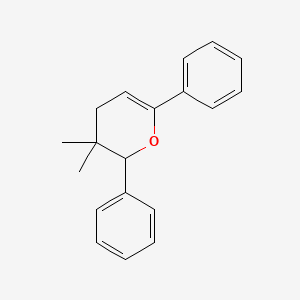
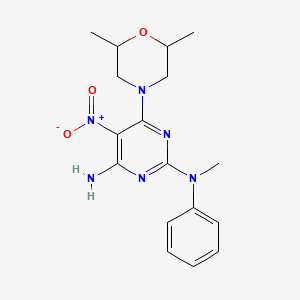
![N-[3-(furan-2-yl)-4-methylpentyl]-N-[(4-propan-2-yloxyphenyl)methyl]acetamide](/img/structure/B14158911.png)


![2-methoxy-N-[(2-propyl-2H-tetrazol-5-yl)carbamothioyl]benzamide](/img/structure/B14158939.png)
![4-chloro-2-{(E)-[(3-chlorophenyl)imino]methyl}phenol](/img/structure/B14158945.png)

